molecular formula C29H33N5O B2848114 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide CAS No. 1115318-49-4

1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B2848114
CAS No.: 1115318-49-4
M. Wt: 467.617
InChI Key: YJAAIXODSIUWHK-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

The synthesis of 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves multiple steps, starting from the appropriate pyrazole and pyrazine derivatives. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Scientific Research Applications

1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, modulating various biological pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O/c1-19(2)22-7-9-24(10-8-22)31-29(35)23-11-14-33(15-12-23)28-27-18-26(32-34(27)16-13-30-28)25-17-20(3)5-6-21(25)4/h5-10,13,16-19,23H,11-12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAIXODSIUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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